Compound Description: LQFM032 is a newly synthesized compound investigated for its anxiolytic-like effects. Preclinical studies in mice demonstrated its ability to reduce anxiety-related behaviors in various tests, such as the elevated plus maze and light-dark box. Further investigation revealed that its anxiolytic effects are mediated through the benzodiazepine and nicotinic pathways, without impacting mnemonic activity. []
Compound Description: This compound is under investigation for its potential use in novel combination therapies for cancer. The research focuses on its synergistic effects with existing anticancer agents or radiation therapy. [, ]
Compound Description: PF-06459988 is a third-generation irreversible inhibitor specifically targeting T790M-containing double-mutant epidermal growth factor receptors (EGFRs). It demonstrates high potency and specificity for drug-resistant EGFR mutants (L858R/T790M, Del/T790M), while sparing wild-type EGFR. This selectivity profile makes it a promising candidate for treating non-small cell lung cancer (NSCLC) driven by these specific EGFR mutations. []
Compound Description: PF-06747775 is a high-affinity irreversible inhibitor targeting oncogenic EGFR mutants while demonstrating selectivity over wild-type EGFR. It shows potent activity against common EGFR mutations, including exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del. Its favorable ADME properties and selectivity profile led to its selection as a clinical candidate for treating EGFR mutant-driven NSCLC. It's currently undergoing evaluation in Phase I clinical trials. []
Compound Description: This series of compounds represents a combinatorial library synthesized through a catalyst-free, four-component reaction in water. The research highlights the efficiency of this method in generating a diverse library of potentially bioactive molecules. []
Compound Description: GDC-0879 is a novel, potent, and selective B-Raf inhibitor investigated for its potential in treating various cancers. Studies have focused on understanding its pharmacodynamic properties, particularly the relationship between its plasma concentrations and tumor growth inhibition. Research demonstrates its ability to inhibit tumor growth in A375 melanoma and Colo205 colon cancer xenografts by suppressing the Raf/mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling pathway. [, ]
Cobalt(II) chelate of 1-(-5-hydroxyl-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one
Compound Description: NT-0249 is a potent and selective NLRP3 inflammasome inhibitor. It demonstrated efficacy in various preclinical models of inflammation, including a mouse model of cryopyrin-associated periodic syndrome (CAPS). The research highlights its potential as a therapeutic agent for treating inflammatory diseases driven by NLRP3 activation. []
Compound Description: This compound was synthesized and analyzed using various spectroscopic techniques, including nuclear magnetic resonance spectroscopy, high-resolution mass spectrometry, and infrared spectroscopy. Its structure was confirmed by single-crystal X-ray diffraction. The compound's inhibitory potency was evaluated against selected kinases, including MPS1, MAPKAPK2, and p79S6Kβ/S6K2, which harbor a rare cysteine in the hinge region. []
Compound Description: This binuclear gadolinium (III) complex was synthesized and characterized. Its structure was determined through single-crystal X-ray diffraction, revealing a dimeric structure with bridging diketonate ligands. Photophysical property measurements indicated the diketonate ligand's first excited triplet state energy, suggesting its potential for developing luminescent europium (III) and samarium (III) complexes. []
Compound Description: Compound 3 was synthesized and characterized using X-ray single-crystal diffraction and spectral analyses (NMR and IR). The research primarily focuses on the synthesis and structural elucidation of this novel heterocycle. []
Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist identified through the optimization of a previously discovered series of fused azadecalin GR antagonists. This compound is currently being evaluated in phase 2 clinical studies for treating Cushing's syndrome, a hormonal disorder caused by prolonged exposure to high levels of the hormone cortisol. []
Compound Description: MK-8033 is a specific c-Met/Ron dual kinase inhibitor with preferential binding to the activated kinase conformation. This selectivity makes it a promising candidate for cancer treatment. It demonstrates full tumor growth inhibition in a c-Met amplified (GTL-16) subcutaneous tumor xenograft model. MK-8033's ability to target the activated state of c-Met potentially provides advantages over inhibitors targeting inactive forms, such as consistent potency against various oncogenic activating mutations of c-Met. []
Compound Description: AMG 337 is a potent and selective MET inhibitor exhibiting desirable pharmacokinetic properties. It effectively inhibits MET phosphorylation in vivo and demonstrates robust tumor growth inhibition in a MET-dependent mouse efficacy model, suggesting its potential as an anticancer agent. []
Compound Description: AZD4205 is a highly selective JAK1 kinase inhibitor with favorable preclinical pharmacokinetics. It demonstrates enhanced antitumor activity in combination with the approved EGFR inhibitor osimertinib in preclinical non-small cell lung cancer (NSCLC) models, particularly the NCI-H1975 xenograft model. This synergistic effect suggests its potential for overcoming treatment resistance in NSCLC. []
Compound Description: GDC-0994 is an orally bioavailable, small-molecule inhibitor selective for ERK1/2 kinase activity. It shows promise for treating cancers with activated RAS/RAF/MEK/ERK signaling pathways, potentially offering enhanced efficacy and reducing acquired resistance compared to targeting upstream nodes like MEK. []
Compound Description: This compound's crystal structure was determined and reported, providing insights into its molecular geometry and packing arrangement. []
Compound Description: LF is a new fluorinated pyrazolyl-substituted nitronyl nitroxide radical used as a ligand to synthesize four heterospin complexes with transition metal ions (Mn, Co, Ni, and Cu). These complexes were characterized using X-ray crystallography and magnetometry to study their magnetic properties. The research aims to explore the metal-radical approach for creating multi-spin systems with potential applications in materials science. []
Compound Description: This novel heterocycle was synthesized and its structure was confirmed using nuclear magnetic resonance spectroscopy, single-crystal X-ray diffraction, and elemental analysis. []
Compound Description: These novel pyrazole-based heterocycles attached to a sugar moiety were synthesized and evaluated for their anti-diabetic activity. Compounds 12f, 12h, and 12i exhibited moderate anti-diabetic activity comparable to the standard drug remogliflozin, suggesting their potential as lead compounds for developing new anti-diabetic agents. []
Compound Description: LQFM039 is a novel pyrazole derivative investigated for its anti-inflammatory, analgesic, and vasorelaxant effects. Preclinical studies in mice showed its ability to reduce pain in chemically induced pain models and decrease inflammation in a carrageenan-induced paw edema model. Mechanistic studies suggest its effects involve the NO/cGMP pathway and calcium channels. []
Compound Description: These compounds, including their salts, are disclosed as crystalline forms. The research focuses on their potential pharmaceutical applications. [, ]
2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles
Compound Description: These novel heterocycles were synthesized in high yields using a multi-step procedure. The structures of six newly synthesized heterocycles were confirmed by X-ray crystallography. []
Compound Description: LQFM192 is a new piperazine derivative evaluated for potential anxiolytic and antidepressant-like effects. Studies in mice showed it could reduce anxiety-like behavior in the elevated plus-maze test and exhibited antidepressant-like activity in the forced swimming test. The research suggests that its mechanism of action involves the serotonergic system and the benzodiazepine site of the GABAA receptor. []
Compound Description: This compound, synthesized and characterized using various spectroscopic techniques, including X-ray crystallography, was subjected to theoretical studies using Density Functional Theory (DFT) to understand its electronic structure and properties. Further analysis included Hirshfeld surface analysis to visualize intermolecular interactions and molecular docking studies to predict its potential biological activity. []
Compound Description: This series of compounds, designed based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, was synthesized and evaluated for their anticancer activity. Notably, compound 7d exhibited potent antiproliferative activities against various cancer cell lines (HeLa, MCF-7, and HT-29). Mechanistic studies showed that it induces apoptosis, arrests cells in the G2/M phase, and inhibits tubulin polymerization, suggesting its potential as a lead compound for developing novel anticancer agents. []
Compound Description: Compound 2, synthesized by reacting a 1,2,4-triazole-3-thione derivative with 3,4-dimethoxybenzaldehyde, was characterized using various spectroscopic methods, including elemental analysis, mass spectrometry, FT-IR, and NMR spectroscopy. Molecular docking studies with human prostaglandin reductase (PTGR2) were performed to elucidate its potential inhibitory action and binding interactions with the receptor. []
Compound Description: This compound's crystal structure was determined to understand its molecular geometry and supramolecular interactions. The analysis revealed a planar benzofuran ring system and weak intermolecular interactions (N—H⋯N, N—H⋯O, and C—H⋯O), providing insights into its solid-state packing arrangement. []
1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives (7a-p and 8a-l)
Compound Description: These series of compounds were designed and synthesized as potential antiviral agents based on the structure of previously tested (N-(1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines (1a-v). The new derivatives exhibited antiviral activity against various RNA and DNA viruses, including yellow fever virus (YFV), respiratory syncytial virus (RSV), and bovine viral diarrhea virus (BVDV), with some showing improved potency and selectivity compared to reference inhibitors. The study highlights the potential of these compounds as a starting point for developing new antiviral therapies. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.